4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 941906-62-3
VCID: VC4270533
InChI: InChI=1S/C22H20N2O3S/c1-16-8-7-10-18(14-16)15-23-20-12-5-6-13-21(20)28(26,27)24(22(23)25)19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47

4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 941906-62-3

Cat. No.: VC4270533

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide - 941906-62-3

Specification

CAS No. 941906-62-3
Molecular Formula C22H20N2O3S
Molecular Weight 392.47
IUPAC Name 2-(2-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H20N2O3S/c1-16-8-7-10-18(14-16)15-23-20-12-5-6-13-21(20)28(26,27)24(22(23)25)19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3
Standard InChI Key ZZFSALBFDXIFRJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C

Introduction

Synthesis

Although specific synthetic routes for this exact compound are not detailed in the provided results, benzothiadiazine derivatives are typically synthesized through:

  • Cyclization reactions involving aromatic amines and sulfonamide precursors.

  • Functionalization of the benzothiadiazine core by introducing substituents such as methylbenzyl or methylphenyl groups under controlled conditions.

For instance, general methods involve using reagents like chlorosulfonic acid for sulfonation followed by nucleophilic substitution to introduce aromatic groups.

Applications

Benzothiadiazine derivatives, including compounds with similar structures, have been explored for:

  • Pharmaceutical uses: Many derivatives exhibit diuretic, antibacterial, or antidiabetic properties due to their ability to interact with biological targets like enzymes or receptors.

  • Material science: Their electronic properties make them candidates for use in organic semiconductors or dyes.

Potential Biological Activity

The presence of sulfonamide and aromatic groups suggests potential pharmacological activity:

  • Sulfonamides are known for their antimicrobial properties.

  • Aromatic substitutions can enhance binding affinity to biological targets, potentially making the compound a candidate for drug discovery.

Data Table

PropertyValue/Description
Chemical FormulaC21H20N2O3S
Molecular Weight (approx.)~380 g/mol
Functional GroupsSulfonamide, Aromatic rings
SolubilityOrganic solvents
Potential ApplicationsPharmaceuticals, Organic electronics

Research Context

The exploration of benzothiadiazine derivatives continues to grow due to their versatility in both medicinal and industrial applications. Future studies could focus on:

  • Optimizing synthetic routes for better yields.

  • Evaluating biological activity through computational modeling and experimental assays.

This compound represents a promising candidate for further research in heterocyclic chemistry and its applications.

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